molecular formula C13H11N3O2S2 B12447784 2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid

2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid

Cat. No.: B12447784
M. Wt: 305.4 g/mol
InChI Key: HSXDIBFEVOQLEE-UHFFFAOYSA-N
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Description

2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole, pyridine, and thiophene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the annulation of pyridine to a thiazole ring, starting from thiazole or thiazolidine derivatives . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the fused heterocyclic system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or dihydrothiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen, alkyl, or aryl groups into the molecule.

Scientific Research Applications

2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid include other thiazole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the dimethylamino, thienyl, and carboxylic acid functional groups, which confer specific chemical and biological properties. This combination allows for a wide range of modifications and functionalizations, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(dimethylamino)-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C13H11N3O2S2/c1-16(2)13-15-11-10(20-13)7(12(17)18)6-8(14-11)9-4-3-5-19-9/h3-6H,1-2H3,(H,17,18)

InChI Key

HSXDIBFEVOQLEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CS3)C(=O)O

Origin of Product

United States

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